Glutacondianil hydrochloride
Overview
Description
Glutacondianil hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₇ClN₂ and its molecular weight is 284.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glutamic Acid and Learning in Rats : Zimmerman and Ross (1944) reported that glutamic acid hydrochloride, a substance structurally related to glutacondianil hydrochloride, was used as an adjuvant in the treatment of petit mal seizures and noted an increase in mental and physical alertness in patients treated with this compound. This study aimed to investigate the effects of glutamic acid and its derivatives on the learning ability of white rats (Zimmerman & Ross, 1944).
Ketamine and Depression : Berman et al. (2000) explored the antidepressant effects of ketamine hydrochloride, an N-methyl-D-aspartate (NMDA) receptor antagonist, in patients with depression. They found significant improvement in depressive symptoms after ketamine administration, suggesting a role for NMDA receptor-modulating drugs in treating depression (Berman et al., 2000).
Glucocorticoid Receptor Signaling : Kadmiel and Cidlowski (2013) reviewed the complex signaling of glucocorticoids, which are steroid hormones essential for various metabolic and homeostatic functions. They highlighted the role of glucocorticoid receptor signaling in physiological and pathophysiological conditions across major organ systems (Kadmiel & Cidlowski, 2013).
Glucosamine Hydrochloride in Osteoarthritis : McCarthy et al. (2007) conducted a study assessing the efficacy of glucosamine hydrochloride and chondroitin sulfate in treating osteoarthritis in dogs. They observed significant improvements in pain and weight-bearing scores, indicating positive clinical effects (McCarthy et al., 2007).
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound is used as a reagent in the synthesis of novel vinylsulfone cyanine dyes used for labelling biomolecules . The exact interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It’s known that it plays a role in the synthesis of vinylsulfone cyanine dyes
Result of Action
As a reagent in the synthesis of vinylsulfone cyanine dyes, it likely contributes to the properties of these dyes . .
Action Environment
It’s known that the compound is slightly soluble in chloroform and DMSO, and soluble in methanol . It’s also hygroscopic, meaning it absorbs moisture from the air . These properties may influence how the compound behaves in different environments.
Properties
IUPAC Name |
N-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.ClH/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17;/h1-15,18H;1H/b9-3+,14-8+,19-15?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCMMJBDNXZQDJ-ZUJIUJENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C=C/C=NC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1497-49-0 | |
Record name | Benzenamine, N-[5-(phenylamino)-2,4-pentadien-1-ylidene]-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-[5-(phenylamino)penta-2,5-dienylidene]aniline monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLUTACONDIANIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L65XPG9ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.